molecular formula C6H6F3N3 B1268856 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 5734-63-4

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B1268856
CAS RN: 5734-63-4
M. Wt: 177.13 g/mol
InChI Key: CNTCLEOUAMWZGS-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine (4M-6TFP) is a heterocyclic compound that is widely used in scientific research. It is a versatile and powerful tool for organic synthesis and drug discovery, as well as a wide range of other applications. 4M-6TFP is a highly reactive compound, and its unique structure allows it to form strong bonds with other molecules. This makes it an ideal starting material for a variety of synthetic reactions.

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine has been used in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid. These analogues were synthesized by reacting with trimethylsilyl cyanide and tertiary amine catalysts, producing Michael-like 1,4-conjugate hydrocyanation adducts. This synthesis route allows for the creation of both racemic and enantiopure forms of these compounds, showcasing its versatility in chemical synthesis (Sukach et al., 2015).

Organocatalytic Addition Studies

Research has explored the organocatalytic addition of acetone to variously substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones. The study found that these compounds, depending on their substitution at the 6-position, react differently under thermodynamic or kinetic control. This leads to the formation of either racemic or enantioenriched products. Such findings are crucial for understanding and controlling the synthesis of complex molecules (Sukach et al., 2014).

Antihypertensive Activity

A series of derivatives including 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to this compound, demonstrated antihypertensive activity. Notably, one compound lowered blood pressure in spontaneously hypertensive rats to normotensive levels. This research highlights the potential therapeutic applications of such compounds in cardiovascular health (Bennett et al., 1981).

Safety and Hazards

When handling “4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine primarily targets mitochondrial complex I, a crucial component of the electron transport chain in mitochondria. This complex plays a vital role in cellular respiration and energy production by facilitating the transfer of electrons from NADH to ubiquinone, ultimately contributing to ATP synthesis .

Biochemical Pathways

By inhibiting mitochondrial complex I, this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of this compound include:

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability:

This comprehensive overview highlights the intricate mechanisms through which this compound exerts its effects, providing insights into its potential applications and considerations for its use.

: Springer : DrugBank

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in this compound can enhance the compound’s binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness and safety . In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods under specific conditions. Prolonged exposure may lead to degradation and reduced efficacy, highlighting the importance of optimizing storage and handling protocols.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Additionally, its distribution within different tissues can influence its therapeutic efficacy and safety profile. Studying these transport and distribution mechanisms can provide insights into optimizing drug delivery and targeting strategies.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound can aid in designing more effective therapeutic interventions.

properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTCLEOUAMWZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344965
Record name 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5734-63-4
Record name 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5734-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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